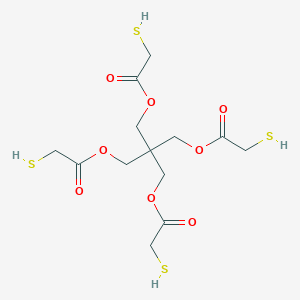
Pentaerythritol tetrathioglycolate
Descripción general
Descripción
Pentaerythritol tetrathioglycolate is a useful research compound. Its molecular formula is C13H20O8S4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasoprotective Activities and Vascular Reactivity
Pentaerythritol tetranitrate, a metabolite of Pentaerythritol tetrathioglycolate, has been shown to possess vasoprotective activities in experimental atherosclerosis. A study by Kojda, Hacker, and Noack (1998) explored its effects on vascular reactivity and superoxide production, suggesting an NO-dependent pathway for reducing vascular oxidant stress, contributing to its vasoprotective activity in atherosclerosis (Kojda, Hacker, & Noack, 1998).
Impact on Blood Pressure and Epigenetic Modifications
Wu et al. (2015) reported that maternal treatment of spontaneously hypertensive rats with Pentaerythritol tetranitrate reduces blood pressure in female offspring. The study highlighted the long-lasting effect accompanied by upregulation of certain enzymes and suggested epigenetic changes as a cause (Wu et al., 2015).
Applications in Glycodendrimers
Touaibia et al. (2007) explored the use of Pentaerythritol and bis‐pentaerythritol scaffolds for the preparation of first-generation glycodendrimers. These glycodendrimers exhibited nanomolar affinities to Escherichia coli FimH, suggesting their potential in microbial interaction studies (Touaibia et al., 2007).
Improvement of Vascular Dysfunction
Schuhmacher et al. (2010) studied the impact of Pentaerythritol tetranitrate on angiotensin II–induced vascular dysfunction. They concluded that its treatment improves vascular function through the induction of antioxidant enzymes, thereby highlighting its therapeutic potential in hypertension and vascular diseases (Schuhmacher et al., 2010).
Thermal Energy Storage Applications
VenkitarajK et al. (2017) investigated the use of Pentaerythritol in thermal energy storage applications, particularly its enhancement with alumina nanoparticles. Their findings suggest good thermal and chemical stability, making it suitable for energy storage technologies (VenkitarajK et al., 2017).
Environmental Degradation Studies
Zhuang, Gui, and Gillham (2008) evaluated the degradation of Pentaerythritol tetranitrate (PETN) in the presence of granular iron, offering insights into environmental remediation techniques for PETN-contaminated water (Zhuang, Gui, & Gillham, 2008).
Mecanismo De Acción
Target of Action
Pentaerythritol tetrakis(2-mercaptoacetate) (PTMA), also known as Pentaerythritol tetrathioglycolate, is primarily used as an organic intermediate . It is often used in the synthesis of various organic compounds, serving as a key reactant in these processes .
Mode of Action
The mode of action of PTMA is primarily through its role as a reactant in various chemical reactions. It is used in the synthesis of other compounds, where it reacts with other substances to form new products . For example, it can be used in the synthesis of slightly cross-linked lithium borate containing single ion-conducting polymer (LBSIP) as a bifunctional binder for lithium sulfur batteries .
Biochemical Pathways
As an organic intermediate, PTMA is involved in various biochemical pathways depending on the specific reactions it is used in. For instance, in the synthesis of LBSIP, it participates in the thiol-ene click reaction .
Result of Action
The result of PTMA’s action is the formation of new compounds through chemical reactions. For example, in the synthesis of LBSIP, PTMA reacts with other substances to form a new compound that has potential applications in lithium sulfur batteries .
Safety and Hazards
Pentaerythritol is used as a fire retardant, such as in plastics and intumescent paints and coatings. It releases water upon heating and leaves a deposit of thermally insulating char . Dust can form an explosive mixture with air. Any unavoidable deposit of dust must be regularly removed. Ensure good ventilation at the work station .
Direcciones Futuras
Pentaerythritol tetranitrate has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .
Propiedades
IUPAC Name |
[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDUCNPHDIMQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064989 | |
| Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-99-4 | |
| Record name | Pentaerythritol tetrakis(2-mercaptoacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65476 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol tetrathioglycolate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentaerythritol tetrathioglycolate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCURE PETMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R0OK7GPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentaerythritol tetrathioglycolate impact the crosslinking reaction with copolymers containing pendant cyclic iminoethers compared to other thiols?
A1: The research [] investigates the crosslinking ability of different thiols, including this compound (PETT), with copolymers containing pendant cyclic iminoethers. The study found that the reactivity of the thiols towards the cyclic iminoethers followed the order: 6-(N,N-dibutyl)amino-1,3,5-triazine-2,4-dithiol (DBDT) > 4,4′-oxydi(benzenedithiol) (OBDT) > PETT. This suggests that PETT exhibits lower reactivity compared to DBDT and OBDT in this specific reaction. The authors attribute the reactivity differences to the steric hindrance of the thiol groups.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
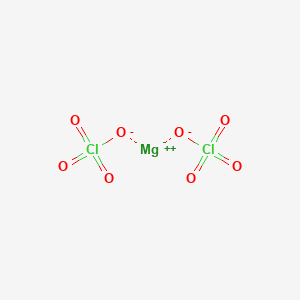

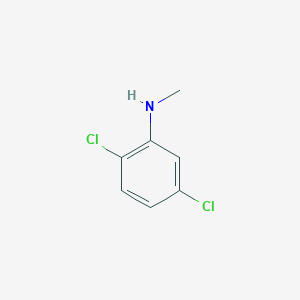

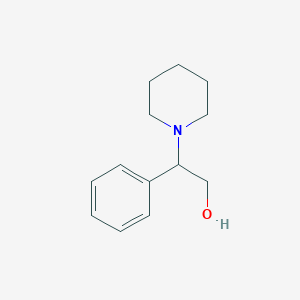

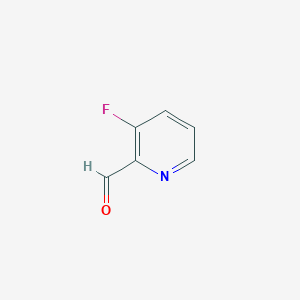




![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

